

[Ala2] Met-Enkephalinamide structure-activity relationship

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Compound of Interest		
Compound Name:	[Ala2] Met-Enkephalinamide	
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An In-Depth Technical Guide to the Structure-Activity Relationship of **[Ala2] Met-Enkephalinamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala2] Met-Enkephalinamide is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of the glycine at position 2 with a D-alanine residue confers significant resistance to enzymatic degradation, a primary drawback of natural enkephalins[1] [2]. This enhanced stability, coupled with the C-terminal amidation, results in a potent and long-lasting analgesic agent[1][2]. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of [Ala2] Met-Enkephalinamide, detailing the experimental protocols used for its evaluation and illustrating key concepts with diagrams.

Core Structure-Activity Relationships

The pharmacological profile of **[Ala2] Met-Enkephalinamide** is primarily defined by its interactions with opioid receptors, particularly the μ (mu) and δ (delta) receptors. The core SAR principles revolve around modifications at the N-terminus, C-terminus, and the peptide backbone.

The Importance of the D-Ala2 Substitution



The substitution of the natural L-glycine at position 2 with a D-alanine is a critical modification. Natural Met-enkephalin is rapidly broken down by aminopeptidases. The presence of the D-amino acid at this position sterically hinders the action of these enzymes, dramatically increasing the peptide's half-life in biological systems[1][2]. This increased stability is a prerequisite for its enhanced and prolonged analgesic effects when administered in vivo[1][2].

C-Terminal Amidation

The presence of an amide group at the C-terminus, as opposed to the free carboxylic acid of natural Met-enkephalin, is another key feature. This modification generally enhances the binding affinity for opioid receptors and contributes to the overall potency of the molecule[3].

Influence of Further Modifications

Systematic modifications of the **[Ala2] Met-Enkephalinamide** scaffold have revealed several key SAR trends:

- N-Terminal Modifications: The N-terminal tyrosine residue is crucial for opioid activity. Its phenolic hydroxyl group is essential for binding to the opioid receptor.
- C-Terminal Extension and Analogs: While the amide is beneficial, further modifications at the C-terminus can modulate activity and receptor selectivity. For instance, the synthesis of "double-enkephalins," where the C-terminal methionine is replaced by a second enkephalin analog fragment, has been explored to enhance potency[4].
- Receptor Selectivity: While [Ala2] Met-Enkephalinamide itself shows some preference, modifications to the peptide sequence can shift its selectivity between μ and δ receptors. Shorter enkephalin-derived peptides tend to show higher potency in the mouse vas deferens (MVD) assay, which is rich in δ-receptors, while larger peptides are often more potent in the guinea pig ileum (GPI) assay, which predominantly expresses μ-receptors[5].

Quantitative Analysis of Structure-Activity Relationships

While a comprehensive library of publicly available quantitative data for a wide range of [Ala2] Met-Enkephalinamide analogs is not readily available in a single source, the following table



summarizes representative data gleaned from various studies to illustrate the impact of modifications.

Compound	Modification	Bioassay	Potency/Affinit y	Reference
Met-Enkephalin	(Parent Peptide)	Guinea Pig Ileum	Reference	[3]
[Ala2] Met- Enkephalinamide	D-Ala2 substitution, C- terminal amide	Opiate Receptor Binding	Binds almost as tightly as Met- enkephalin	[1]
[Ala2] Met- Enkephalinamide	D-Ala2 substitution, C- terminal amide	In vivo analgesia (rat brain microinjection)	Profound, long- lasting analgesia at 5-10 μg	[1]
Double- enkephalin analog	Two D-Ala2- enkephalin fragments linked by -NH-NH-	Guinea Pig Ileum	Very potent inhibitor	[4]
Double- enkephalin analog	Two D-Ala2- enkephalin fragments linked by -(CH2)3-	Guinea Pig Ileum	Less active	[4]

Experimental Protocols

The evaluation of **[Ala2] Met-Enkephalinamide** and its analogs relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and analgesic efficacy.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a specific receptor.

- Objective: To determine the binding affinity (Ki) of [Ala2] Met-Enkephalinamide analogs for opioid receptors.
- Materials:

Foundational & Exploratory





- Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).
- Radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors).
- Unlabeled competing ligand ([Ala2] Met-Enkephalinamide analog).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Prepare a series of dilutions of the unlabeled test compound.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a standard unlabeled ligand like naloxone).
- Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.



 Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.[6][7][8]

Guinea Pig Ileum (GPI) Assay

This functional assay is a classic method for assessing the activity of opioid agonists, particularly those acting on μ -receptors.

- Objective: To measure the inhibitory effect of [Ala2] Met-Enkephalinamide analogs on the electrically stimulated contractions of the guinea pig ileum.
- Materials:
 - Guinea pig ileum segment.
 - Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2.
 - Isotonic transducer to record muscle contractions.
 - Electrical stimulator.
- Procedure:
 - A segment of the guinea pig ileum is suspended in the organ bath.
 - The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction.
 - Increasing concentrations of the [Ala2] Met-Enkephalinamide analog are added to the bath.
 - The inhibitory effect of the peptide on the amplitude of the electrically induced contractions is measured.
 - The IC50 value (the concentration that produces 50% of the maximal inhibition) is determined.[9][10][11]



Mouse Vas Deferens (MVD) Assay

This functional assay is particularly sensitive to δ -receptor agonists.

- Objective: To measure the inhibitory effect of [Ala2] Met-Enkephalinamide analogs on the electrically stimulated contractions of the mouse vas deferens.
- Materials:
 - Mouse vas deferens.
 - Organ bath with a suitable physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2/5% CO2.
 - Isotonic transducer.
 - Electrical stimulator.
- Procedure:
 - The mouse vas deferens is mounted in the organ bath.
 - Electrical stimulation is applied to induce contractions.
 - Cumulative concentrations of the test peptide are added to the bath.
 - The inhibition of the contractile response is recorded, and the IC50 is calculated.[5][12][13]

Hot Plate Test

This is an in vivo assay to assess the analgesic efficacy of a compound.

- Objective: To measure the antinociceptive effect of [Ala2] Met-Enkephalinamide analogs in a thermal pain model.
- Materials:
 - Hot plate apparatus with a controlled surface temperature (e.g., $55 \pm 1^{\circ}$ C).



- Test animals (e.g., mice or rats).
- Transparent cylinder to confine the animal to the hot plate surface.

Procedure:

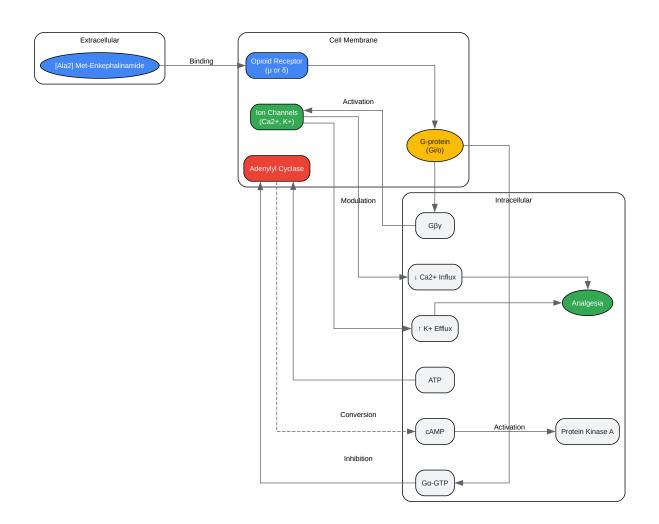
- The test compound is administered to the animal (e.g., via intracerebroventricular or systemic injection).
- At a predetermined time after administration, the animal is placed on the hot plate.
- The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
- A cut-off time is established to prevent tissue damage.
- An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.[14][15][16][17][18]

Visualizations

Opioid Receptor Signaling Pathway

The binding of **[Ala2] Met-Enkephalinamide** to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.





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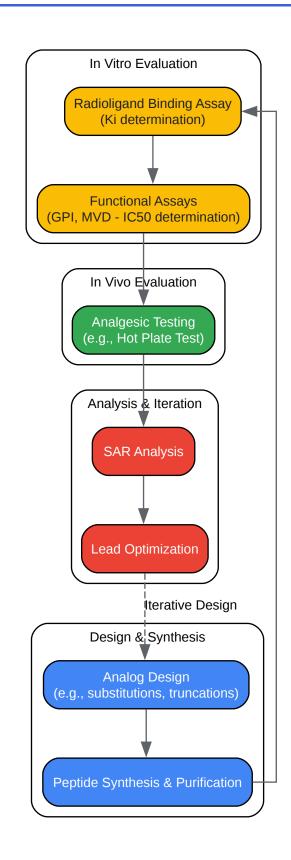
Caption: Opioid receptor signaling cascade initiated by [Ala2] Met-Enkephalinamide.



Experimental Workflow for SAR Studies

The process of elucidating the structure-activity relationship of **[Ala2] Met-Enkephalinamide** analogs follows a logical and iterative workflow.





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Caption: Workflow for the structure-activity relationship studies of enkephalin analogs.



Conclusion

The structure-activity relationship of **[Ala2] Met-Enkephalinamide** is a well-established field that continues to inform the design of novel opioid peptides with improved pharmacological profiles. The key takeaways for researchers and drug developers are the critical roles of the D-Ala2 substitution and C-terminal amidation in conferring stability and potency. A systematic approach, employing a combination of in vitro binding and functional assays, alongside in vivo models of analgesia, is essential for the successful development of new therapeutic agents based on the enkephalin scaffold. The iterative process of design, synthesis, and testing remains central to advancing this class of potent analgesics.

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